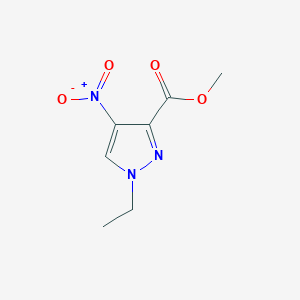methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate
CAS No.: 923283-30-1
Cat. No.: VC3870981
Molecular Formula: C7H9N3O4
Molecular Weight: 199.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 923283-30-1 |
|---|---|
| Molecular Formula | C7H9N3O4 |
| Molecular Weight | 199.16 g/mol |
| IUPAC Name | methyl 1-ethyl-4-nitropyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C7H9N3O4/c1-3-9-4-5(10(12)13)6(8-9)7(11)14-2/h4H,3H2,1-2H3 |
| Standard InChI Key | HCXMLRVXGCCXIP-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C(=N1)C(=O)OC)[N+](=O)[O-] |
| Canonical SMILES | CCN1C=C(C(=N1)C(=O)OC)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate belongs to the pyrazole family, a class of heterocyclic compounds containing two adjacent nitrogen atoms. The compound’s structure (Figure 1) includes:
-
Nitro group (-NO): Positioned at the 4th carbon of the pyrazole ring, this electron-withdrawing group enhances electrophilic reactivity.
-
Ethyl group (-CHCH): Attached to the nitrogen at the 1st position, this substituent influences steric and electronic properties.
-
Methyl ester (-COOCH): Located at the 3rd carbon, this functional group facilitates further derivatization via hydrolysis or transesterification.
The IUPAC name, methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate, reflects these substituents’ positions and prioritizes the nitro group in numbering.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 199.166 g/mol |
| Boiling Point | 316.1 ± 22.0 °C (760 mmHg) |
| Density | 1.4 ± 0.1 g/cm³ |
| Canonical SMILES | COC(=O)C1=NN(C(=O)OC)C(=C1)N+[O-] |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate typically involves sequential functionalization of the pyrazole core. A plausible route includes:
-
Alkylation: Introduction of the ethyl group via reaction of 1H-pyrazole-3-carboxylate with ethyl bromide in the presence of a base (e.g., potassium carbonate).
-
Nitration: Treatment with a nitrating agent (e.g., nitric acid/sulfuric acid mixture) to install the nitro group at the 4-position.
-
Esterification: Conversion of the carboxylic acid to the methyl ester using methanol and a dehydrating agent (e.g., thionyl chloride).
Table 2: Hypothetical Synthesis Conditions
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| Alkylation | Ethyl bromide, KCO, DMF, 80°C | 75% |
| Nitration | HNO/HSO, 0–5°C | 65% |
| Esterification | SOCl, methanol, reflux | 85% |
| *Theoretical yields based on analogous reactions. |
Industrial Production
Industrial-scale manufacturing optimizes these steps for cost and efficiency. Key considerations include:
-
Purification: Recrystallization or column chromatography to achieve >95% purity.
-
Safety Protocols: Handling nitrating agents under controlled temperatures to mitigate exothermic risks .
Physical and Chemical Properties
Stability and Reactivity
The compound’s stability is influenced by its functional groups:
-
Nitro Group: Susceptible to reduction (e.g., catalytic hydrogenation to an amine).
-
Ester Group: Hydrolyzable under acidic or basic conditions to the carboxylic acid.
Table 3: Thermodynamic Properties
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Flash Point | >173.5°C (estimated) |
| Solubility | Low in water; soluble in organic solvents (e.g., DMSO, DMF) |
Applications and Research Findings
Pharmaceutical Intermediates
Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate is a key precursor in synthesizing bioactive molecules. Potential applications include:
-
Kinase Inhibitors: Pyrazole derivatives are explored for inhibiting enzymes like GSK3β, implicated in cancer and neurodegenerative diseases .
-
Antimicrobial Agents: Nitro groups enhance activity against bacterial and fungal pathogens.
Agrochemical Development
In agrochemistry, the compound’s nitro and ester groups enable derivatization into herbicides or pesticides. For example, analogues may disrupt plant cell wall synthesis or enzyme function.
| Exposure Route | Precautionary Measures |
|---|---|
| Inhalation | Use fume hoods; wear respirators |
| Skin Contact | Nitrile gloves; lab coats |
| Storage | Cool, dry place; away from oxidizers |
Future Perspectives
Research opportunities include:
-
Structure-Activity Relationships (SAR): Systematic modification of the ethyl and nitro groups to optimize bioactivity.
-
Green Chemistry: Developing solvent-free or catalytic methods to improve synthesis sustainability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume